REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:7]([CH3:8])[CH3:9])[cH:10][cH:11][c:12]1[N+:13]([O-:14])=[O:15].[H:16][H:17]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:7]([CH3:8])[CH3:9])[cH:10][cH:11][c:12]1[NH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CN(C)C)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COc1cc(CN(C)C)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |